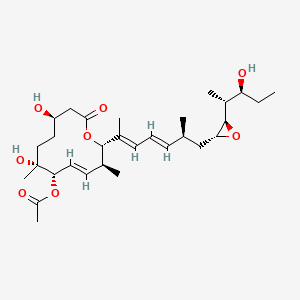

pladienolide B

Vue d'ensemble

Description

Pladienolide B est un produit naturel produit par la souche bactérienne Streptomyces platensis MER-11107, qui est une bactérie à Gram positif isolée du sol au Japon . Ce composé a suscité un intérêt considérable en raison de ses propriétés anticancéreuses potentielles. This compound est connue pour se lier au complexe SF3B dans la petite ribonucléoprotéine nucléaire U2 dans le spliceosome humain, inhibant ainsi l'épissage de l'ARNm précurseur .

Mécanisme D'action

Target of Action

Pladienolide B is a molecule of interest due to its potential anti-cancer properties. Its primary targets are the SF3B complex and the U2 snRNP (small nuclear ribonuclear protein) in the human spliceosome . These targets play a crucial role in the splicing of pre-mRNA into functional mRNA, a critical step in eukaryotic gene expression .

Mode of Action

This compound acts as a mRNA splicing inhibitor . It directly targets the spliceosome-associated 130 (SAP130), inhibits the splicing factor 3B subunit (SF3B1), and impairs the U2 small nuclear ribonucleoprotein (U2 snRNP) interaction with pre-mRNA . This interaction results in a decrease in splicing capacity by up to 75% in vitro .

Biochemical Pathways

The action of this compound affects the AKT/mTOR/ß-catenin pathways . The inhibition of these pathways is associated with a reduction in cell proliferation, migration, and tumor initiation, as well as an increase in apoptosis . Moreover, this compound induces an imbalance in the splicing of BCL2L1 , a gene involved in the regulation of cell death.

Result of Action

This compound significantly decreases the viability and proliferation of cancer cells in a time, dose, administration schedule, and cell line-dependent manner . It induces cell death, mainly by apoptosis, and causes cell cycle arrest in the G0/G1 phase . The observed cytotoxic effect is independent of the spliceosome mutations .

Analyse Biochimique

Biochemical Properties

Pladienolide B plays a crucial role in biochemical reactions by targeting the spliceosome. It specifically interacts with spliceosome-associated proteins, such as splicing factor 3B subunit 1 (SF3B1) and SAP130. By binding to these proteins, this compound disrupts the proper assembly of the spliceosome, leading to the inhibition of pre-mRNA splicing. This interaction ultimately results in cell cycle arrest and apoptosis in certain cell types .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting pre-mRNA splicing, which affects gene expression and cellular metabolism. In cancer cells, this compound induces apoptosis by disrupting the splicing of key regulatory genes. Additionally, it has been shown to impact cell signaling pathways, leading to altered cellular responses and reduced proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with spliceosome components. By binding to SF3B1 and SAP130, this compound prevents the correct assembly of the spliceosome, thereby inhibiting pre-mRNA splicing. This inhibition leads to the accumulation of unspliced pre-mRNA and subsequent cell cycle arrest. This compound also affects gene expression by altering the splicing of specific genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of splicing and persistent cell cycle arrest. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory effects on splicing and induces apoptosis in cancer cells. At higher doses, this compound can cause toxic or adverse effects, including off-target interactions and potential damage to healthy tissues. These dosage-dependent effects underscore the need for careful optimization of this compound dosages in therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to pre-mRNA splicing. It interacts with enzymes and cofactors involved in the splicing process, such as SF3B1 and SAP130. By inhibiting these enzymes, this compound disrupts the normal splicing of pre-mRNA, leading to altered metabolic flux and changes in metabolite levels. These effects on metabolic pathways contribute to the compound’s overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound can accumulate in certain cellular compartments, where it exerts its inhibitory effects on the spliceosome. The transport and distribution of this compound are critical factors in determining its efficacy and specificity in different cell types .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its interaction with spliceosome components and subsequent inhibition of pre-mRNA splicing. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Pladienolide B est synthétisée par la voie de la synthase de polykétide de type I, qui est dérivée de la voie de la synthase d'acide gras . La synthèse commence par le chargement de la propionyl-CoA par l'acyltransférase sur la protéine porteuse d'acyl activée. La molécule est ensuite étendue dix fois, chaque fois par deux unités carbone, par une synthase de polykétide itérative . Les modifications post-synthase de polykétide comprennent l'ajout d'un groupe acétyle au carbone 7 par l'acétyltransférase, et l'ajout d'un groupe hydroxyle sur le carbone 6 par une enzyme P450 .

Méthodes de production industrielle

La production industrielle de this compound implique la surexpression de l'activateur spécifique de la voie PldR dans la souche de laboratoire domestiquée Streptomyces platensis AS6200 . Cela conduit à l'accumulation et à l'isolement de métabolites intermédiaires ou shunt de la biosynthèse de this compound .

Analyse Des Réactions Chimiques

Pladienolide B subit diverses réactions chimiques, notamment :

Oxydation : L'ajout d'un groupe hydroxyle sur le carbone 6 par une enzyme P450.

Époxydation : L'ajout d'un groupe époxyde entre les carbones 18 et 19 par P450 II.

Les réactifs courants utilisés dans ces réactions comprennent l'acétyltransférase et les enzymes P450 . Les principaux produits formés à partir de ces réactions comprennent les formes hydroxylées et époxydées de this compound .

Applications De Recherche Scientifique

Pladienolide B a plusieurs applications en recherche scientifique :

Médecine : This compound a montré un potentiel en tant qu'agent anticancéreux en inhibant le complexe SF3B dans le spliceosome, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses

Industrie : Elle est utilisée dans la production de nouveaux analogues de pladienolide ayant une bioactivité accrue.

Mécanisme d'action

This compound exerce ses effets en se liant au complexe SF3B dans la petite ribonucléoprotéine nucléaire U2 dans le spliceosome humain . Cette liaison inhibe la capacité du spliceosome à assembler et à traiter correctement l'ARNm précurseur, conduisant à l'accumulation d'ARNm non épissé et à l'arrêt subséquent du cycle cellulaire et à l'apoptose .

Comparaison Avec Des Composés Similaires

Pladienolide B fait partie d'une famille de produits naturels de polykétides bactériens qui altèrent l'assemblage du spliceosome. Des composés similaires comprennent :

Spliceostatin A : Dérivé d'espèces de Burkholderia, il cible également le spliceosome mais possède un cadre structural différent.

This compound est unique en raison de sa liaison spécifique au complexe SF3B et de son activité anticancéreuse puissante .

Propriétés

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOUORKJIJYJNW-QHOUZYGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098499 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445493-23-2 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445493-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

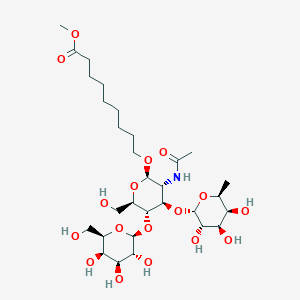

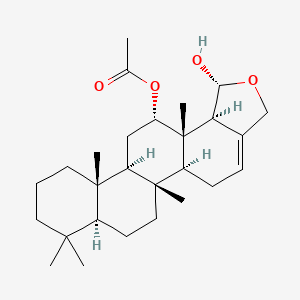

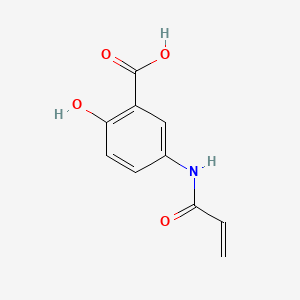

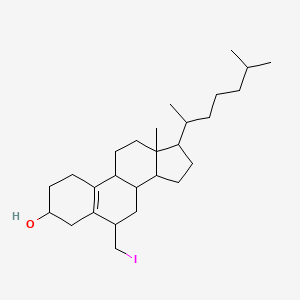

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1257498.png)